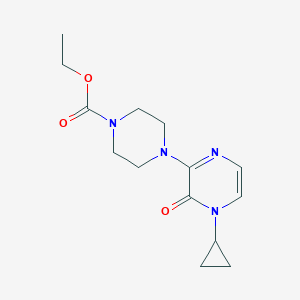
(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a furan group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable amine and a carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The furan and pyrrolidinone rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrrolidinone rings.
Scientific Research Applications
(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include key biochemical processes relevant to the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one .
(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one: shares similarities with other heterocyclic compounds such as pyrrolidinones and furans.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring and a pyrrolidinone ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(4S)-5-(furan-2-yl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-5-8(11)10-9(6)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3,(H,10,11)/t6-,9?/m0/s1 |
InChI Key |
WPSOIGIHYQOITB-AADKRJSRSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)NC1C2=CC=CO2 |
Canonical SMILES |
CC1CC(=O)NC1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B12243226.png)
![2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine](/img/structure/B12243237.png)
![1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B12243241.png)
![2-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12243251.png)
![6-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12243257.png)
![5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B12243261.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12243266.png)
![3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12243274.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12243280.png)


![ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12243320.png)
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12243322.png)
![6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12243327.png)
